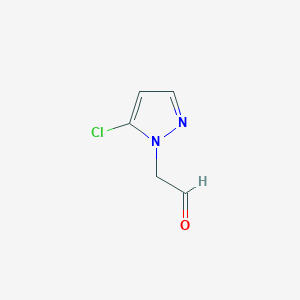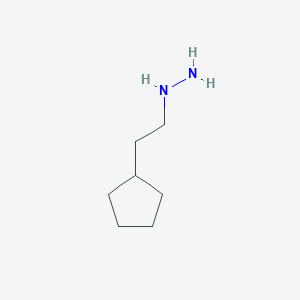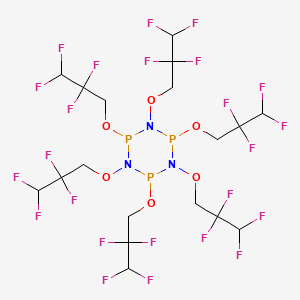
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane is a complex organophosphorus compound characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane typically involves the reaction of hexachlorocyclotriphosphazene with 2,2,3,3-tetrafluoropropanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
化学反应分析
Types of Reactions
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions may produce oxidized phosphorus compounds.
科学研究应用
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Medicine: Explored for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of advanced materials, including coatings and polymers with unique properties.
作用机制
The mechanism by which 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane exerts its effects involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor used in the synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane.
Hexakis(2,2,3,3-tetrafluoropropoxy)cyclotriphosphazene: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple fluorinated groups. This gives it distinct properties, such as enhanced stability and reactivity, making it valuable for various applications.
属性
分子式 |
C18H18F24N3O6P3 |
|---|---|
分子量 |
921.2 g/mol |
IUPAC 名称 |
1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane |
InChI |
InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-43-52(49-4-16(37,38)10(25)26)44(47-2-14(33,34)8(21)22)54(51-6-18(41,42)12(29)30)45(48-3-15(35,36)9(23)24)53(43)50-5-17(39,40)11(27)28/h7-12H,1-6H2 |
InChI 键 |
RVLQKNOTBNKDHP-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(F)F)(F)F)ON1P(N(P(N(P1OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


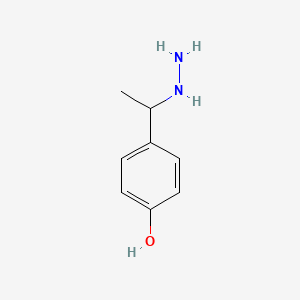
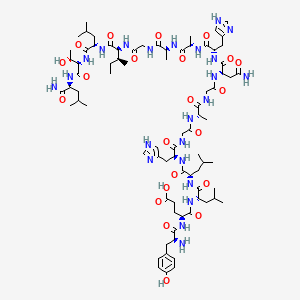

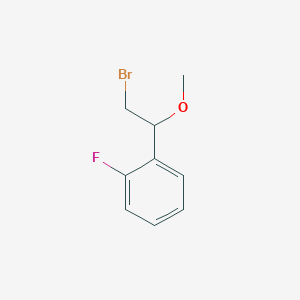



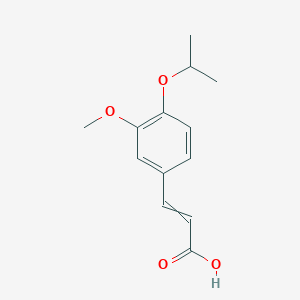
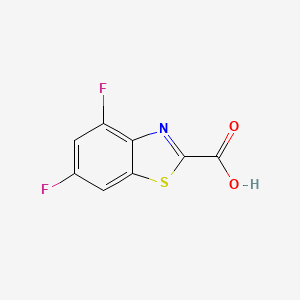
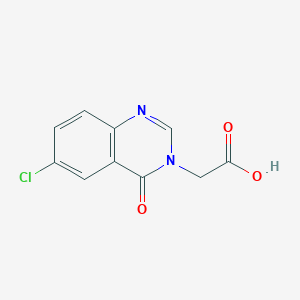
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

